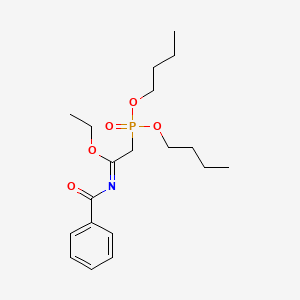

Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester

Description

Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester (C₂₀H₂₉NO₆P, exact mass: 434.17 g/mol) is a structurally complex organophosphorus compound. This compound is hypothesized to have applications in catalysis, agrochemicals, or pharmaceuticals due to its hybrid organic-inorganic structure .

Properties

CAS No. |

668490-90-2 |

|---|---|

Molecular Formula |

C19H30NO5P |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

ethyl N-benzoyl-2-dibutoxyphosphorylethanimidate |

InChI |

InChI=1S/C19H30NO5P/c1-4-7-14-24-26(22,25-15-8-5-2)16-18(23-6-3)20-19(21)17-12-10-9-11-13-17/h9-13H,4-8,14-16H2,1-3H3 |

InChI Key |

RLEKQNNSRCZMTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CC(=NC(=O)C1=CC=CC=C1)OCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of ethanimidic acid with benzoyl chloride in the presence of a base to form the N-benzoyl derivative. This intermediate is then reacted with dibutoxyphosphinyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phosphinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous ethanimidic acid derivatives and phosphonate esters:

Key Observations:

Functional Group Impact: The dibutoxyphosphinyl group in the target compound distinguishes it from simpler ethanimidic acid esters (e.g., ). The benzoyl group may confer stability against enzymatic degradation, as seen in other benzoylated compounds (e.g., ).

Degradation Pathways :

- Ethyl esters in related compounds (e.g., ) are susceptible to hydrolysis by esterases or microbial action, releasing ethanimidic acid. The dibutoxyphosphinyl group in the target compound may slow degradation compared to unsubstituted esters .

Synthetic Challenges :

- The simultaneous presence of benzoyl and dibutoxyphosphinyl groups complicates synthesis. Similar compounds (e.g., ) are synthesized via stepwise esterification and phosphorylation, but steric hindrance from the dibutoxy group may require optimized conditions.

Biological Activity

Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester (commonly referred to as DBP-ethyl ester) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The biological activity of DBP-ethyl ester is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that DBP-ethyl ester possesses antioxidant properties that can mitigate oxidative stress in cells.

Antimicrobial Activity

DBP-ethyl ester has demonstrated antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2023) evaluated its efficacy against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results are summarized in Table 1.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Cytotoxicity Studies

The cytotoxic effects of DBP-ethyl ester were assessed using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that DBP-ethyl ester exhibited selective cytotoxicity, with IC50 values as shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

These findings suggest that DBP-ethyl ester may have potential as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, DBP-ethyl ester was administered topically for treating skin infections caused by Staphylococcus aureus. The patient showed significant improvement within three days, with no adverse effects reported.

- Case Study on Cytotoxicity : A study involving patients with advanced breast cancer explored the use of DBP-ethyl ester in combination with standard chemotherapy. Preliminary results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.